Hydroxy Mitotane

Description

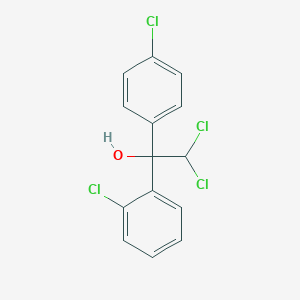

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10Cl4O |

|---|---|

Molecular Weight |

336.0 g/mol |

IUPAC Name |

2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol |

InChI |

InChI=1S/C14H10Cl4O/c15-10-7-5-9(6-8-10)14(19,13(17)18)11-3-1-2-4-12(11)16/h1-8,13,19H |

InChI Key |

AEXXEKDNQRPIMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl |

Origin of Product |

United States |

Historical Context of Mitotane Metabolism Research

Origins of Mitotane (B1677208) Adrenolytic Research

Mitotane, a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT), was first identified for its adrenolytic (adrenal cortex-destroying) properties in the mid-20th century. Initial observations in the 1940s and 1950s noted adrenal cortical atrophy in dogs exposed to technical grade DDD. This serendipitous discovery paved the way for its investigation as a potential therapeutic agent for adrenocortical carcinoma (ACC), a rare and aggressive cancer. By 1960, mitotane was introduced for the treatment of this devastating disease. bioscientifica.com

Early research focused on the empirical evidence of its efficacy in reducing adrenal steroid output and inducing tumor regression. The primary goal was to harness its destructive effect on adrenal tissue for therapeutic benefit. However, the precise molecular mechanisms behind its selective toxicity remained largely enigmatic, prompting deeper investigations into its biological transformations within the body.

Early Investigations into Mitotane Biotransformation

The 1970s marked a pivotal period in the elucidation of mitotane's metabolic pathways. A landmark 1974 study by Reif and Sinsheimer was among the first to systematically investigate the metabolism of mitotane in humans, specifically identifying "aromatic hydroxylation and alkyl oxidation" as key processes. nih.gov This research provided the foundational evidence for the existence of hydroxylated forms of mitotane.

These early studies were instrumental in shifting the focus from the parent drug alone to its metabolic products. Researchers began to hypothesize that the adrenolytic activity of mitotane might be mediated by one or more of its metabolites. The primary metabolic pathways identified were α- and β-hydroxylation of the dichloroethane side chain. mdpi.comnih.gov

These hydroxylation steps were found to be catalyzed by cytochrome P450 enzymes, a superfamily of enzymes crucial for drug metabolism. mdpi.com The β-hydroxylation pathway was of particular interest as it was shown to lead to the formation of a reactive acyl chloride intermediate, which was postulated to be a key player in the covalent binding to mitochondrial macromolecules and subsequent cell death. nih.gov

Evolution of Scientific Understanding of Mitotane Metabolic Pathways

Subsequent research built upon these foundational discoveries, further refining the understanding of mitotane's metabolic fate. While the major circulating metabolites were identified as 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE), the significance of the initial hydroxylation steps became increasingly apparent. nih.gov

The concept of metabolic activation, where the parent compound is converted into a more active form, gained traction. The formation of the acyl chloride intermediate following β-hydroxylation is a prime example of this, suggesting that "hydroxy mitotane" is a critical, albeit transient, precursor to the ultimate cytotoxic species. nih.gov

Modern analytical techniques have allowed for a more detailed characterization of these metabolic pathways. While o,p'-DDA and o,p'-DDE remain the most well-documented metabolites, the scientific community acknowledges that the initial hydroxylation is the rate-limiting and activating step in the bio-transformation cascade. The evolution of this understanding has underscored the importance of enzymatic processes in determining the therapeutic and toxicological profile of mitotane.

The table below summarizes the key metabolic pathways of mitotane, highlighting the central role of hydroxylation.

| Metabolic Pathway | Key Enzyme System | Intermediate/Product | Significance |

| β-Hydroxylation | Cytochrome P450 | β-hydroxy mitotane (transient) -> Acyl Chloride -> o,p'-DDA | Leads to the formation of a reactive intermediate believed to be crucial for adrenolytic activity. nih.gov |

| α-Hydroxylation | Cytochrome P450 | α-hydroxy mitotane (transient) -> o,p'-DDE | A major metabolic pathway resulting in a persistent metabolite. mdpi.comnih.gov |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated aromatic rings of mitotane | Early evidence of direct hydroxylation on the phenyl rings, contributing to the overall metabolic profile. nih.gov |

This historical journey of research, from the initial observations of adrenal toxicity to the detailed elucidation of its metabolic pathways, highlights the critical role of scientific inquiry in understanding the complex pharmacology of mitotane. The concept of "this compound," representing the initial products of enzymatic attack, remains a cornerstone of our current understanding of how this unique drug exerts its effects.

Biochemical Pathways and Enzymology of Mitotane Hydroxylation

Characterization of Hydroxylated Mitotane (B1677208) Metabolites

The hydroxylation of mitotane initiates a cascade of metabolic transformations, resulting in a series of intermediates and excretable end-products. The characterization of these metabolites is crucial for understanding the drug's mechanism of action and its metabolic fate.

The key activating pathway for mitotane is β-hydroxylation, which occurs at the β-carbon of the drug's ethyl side chain. mdpi.comnih.govresearchgate.net This reaction, catalyzed by a mitochondrial cytochrome P450, introduces a hydroxyl group to form an unstable gem-dichloro-hydroxymethyl intermediate. jpp.krakow.plumich.edu This intermediate is highly transient and rapidly undergoes dehydrochlorination (the loss of a hydrogen and a chlorine atom). jpp.krakow.plumich.edu The resulting product is a highly reactive acyl chloride known as o,p'-dichlorodiphenyl acyl chloride (o,p'-DDAC). nih.govmdpi.comnih.gov This acyl chloride is considered a primary active metabolite, capable of covalently binding to cellular macromolecules, particularly mitochondrial proteins, which is thought to be central to mitotane's cytotoxicity. nih.govnih.govnih.gov

While the reactive acyl chloride (o,p'-DDAC) can bind to cellular components, it can also be hydrolyzed by water into a more stable and water-soluble metabolite, 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA). mdpi.comnih.govresearchgate.net This o,p'-DDA is the major circulating metabolite of mitotane found in plasma and is the predominant form excreted in urine. europa.eudrugbank.com Further metabolism of o,p'-DDA occurs via aromatic hydroxylation, leading to the formation of several hydroxylated derivatives. Studies of urine from patients treated with mitotane have identified these hydroxylated metabolites, confirming that hydroxylation occurs on the aromatic ring that carries the chlorine in the ortho position. who.intsci-hub.se

Interactive Data Table: Identified Hydroxylated Metabolites of Mitotane

| Metabolite | Precursor | Type of Hydroxylation | Notes | Citations |

| o,p'-Dichlorodiphenyl acyl chloride (o,p'-DDAC) | Mitotane | β-Hydroxylation followed by dehydrochlorination | Highly reactive intermediate; binds to macromolecules. | jpp.krakow.plnih.govmdpi.comnih.gov |

| 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) | o,p'-DDAC | Hydrolysis | Major stable, water-soluble metabolite excreted in urine. | mdpi.comeuropa.euresearchgate.netwho.int |

| m-hydroxy-o,p'-DDA | o,p'-DDA | Aromatic Hydroxylation | Excreted in urine. | who.intsci-hub.se |

| p-hydroxy-o,p'-DDA | o,p'-DDA | Aromatic Hydroxylation | Excreted in urine. | who.intsci-hub.se |

| m-hydroxy-p-methoxy-o,p'-DDA | o,p'-DDA | Aromatic Hydroxylation and Methylation | Excreted in urine. | who.int |

| p-hydroxy-m-methoxy-o,p'-DDA | o,p'-DDA | Aromatic Hydroxylation and Methylation | Excreted in urine. | who.int |

| 3,4-dihydroxy-o,p'-DDA | o,p'-DDA | Aromatic Hydroxylation | Identified as a urinary metabolite. | sci-hub.se |

The mechanism of mitotane's bioactivation hinges on the formation of an unstable hydroxy-intermediate. The process is initiated by a P450-catalyzed hydroxylation specifically at the β-carbon of the aliphatic side chain. umich.edu The resulting structure, a geminal dichlorohydrin (a carbon atom bonded to both a hydroxyl group and two chlorine atoms), is inherently unstable. This instability drives a spontaneous dehydrochlorination reaction. jpp.krakow.plumich.edu The elimination of HCl from this intermediate leads to the formation of the highly electrophilic o,p'-dichlorodiphenyl acyl chloride (o,p'-DDAC). jpp.krakow.plnih.gov

This reactive acyl chloride represents a critical branch point in the metabolic pathway. It can undergo two primary subsequent derivatizations:

Acylation of Nucleophiles: As a reactive acylating agent, o,p'-DDAC can covalently bind to cellular nucleophiles, such as the side chains of amino acid residues (e.g., lysine, cysteine) in proteins. nih.govresearchgate.net This irreversible binding to mitochondrial macromolecules is believed to be a key mechanism behind mitotane's adrenolytic effect, leading to mitochondrial dysfunction and cell death. mdpi.comnih.gov

Hydrolysis to o,p'-DDA: In the aqueous cellular environment, o,p'-DDAC can be readily hydrolyzed, adding a molecule of water across the acyl chloride group. This reaction forms the corresponding carboxylic acid, o,p'-DDA, which is significantly more stable and water-soluble than its precursor. mdpi.comresearchgate.net The formation of o,p'-DDA is considered a deactivation pathway, as this metabolite is less toxic and can be more easily excreted from the body via the urine. mdpi.comeuropa.eu

Metabolic Activation of Mitotane via Hydroxylation

The conversion of the relatively inert mitotane molecule into a chemically reactive species is fundamental to its mechanism of action. This activation is achieved through a sequence of oxidative reactions, beginning with hydroxylation. This initial step transforms the lipophilic parent compound into more polar intermediates, priming them for subsequent reactions that culminate in the generation of highly electrophilic metabolites capable of damaging essential cellular components within adrenocortical cells.

Proposed Pathways for the Generation of Reactive Acyl Chloride Metabolites

The leading hypothesis for mitotane's bioactivation posits that its cytotoxicity is mediated by an acyl chloride metabolite. The generation of this reactive species from mitotane is a multi-step process initiated by enzymatic hydroxylation.

The proposed pathway is as follows:

Initial Hydroxylation: The process begins with the mitochondrial cytochrome P450-mediated hydroxylation of mitotane (o,p'-DDD). This oxidation occurs on the β-carbon of the dichloroethyl side chain. This specific reaction is catalyzed by adrenal mitochondrial enzymes, with evidence pointing towards the involvement of steroidogenic enzymes such as CYP11B1 (11β-hydroxylase).

Formation of an Unstable Intermediate: The hydroxylation of the β-carbon results in the formation of a gem-chlorohydrin intermediate, 1-(o,p'-chlorophenyl)-1-chloro-2-hydroxy-2-chloroethane. This structure is inherently unstable.

Spontaneous Elimination of HCl: Due to its instability, this hydroxylated intermediate rapidly and spontaneously eliminates a molecule of hydrogen chloride (HCl).

Formation of the Acyl Chloride: The elimination of HCl results in the formation of the highly reactive metabolite, 1-(o,p'-chlorophenyl)-1-chloroacetyl chloride, often referred to as o,p'-DDA acyl chloride. This molecule contains an electrophilic acyl chloride moiety (-COCl) that is primed for nucleophilic attack.

This pathway highlights a mechanism of "lethal synthesis" occurring directly within the target organelle—the adrenal mitochondrion—concentrating the toxic metabolite at its site of action.

The key transformations in this proposed pathway are summarized in the table below.

Table 1: Proposed Metabolic Pathway for Acyl Chloride Formation from Mitotane

| Step | Reactant | Key Enzyme/Process | Product | Chemical Significance |

|---|---|---|---|---|

| 1 | Mitotane (o,p'-DDD) | Cytochrome P450 (e.g., CYP11B1) | Hydroxy-Mitotane (gem-chlorohydrin intermediate) | Introduction of a hydroxyl group; initial activation step. |

Investigations into Covalent Binding of Hydroxylated Metabolites to Adrenocortical Macromolecules

The formation of the o,p'-DDA acyl chloride is biochemically significant because of its ability to form irreversible, covalent bonds with cellular macromolecules. The electrophilic carbon of the acyl chloride group is susceptible to attack by nucleophilic residues on proteins and other vital molecules, leading to the formation of stable adducts. This covalent binding is considered the ultimate molecular event responsible for the destruction of adrenocortical cells.

Research investigations have provided substantial evidence for this mechanism:

Radiolabeling Studies: Experiments using radiolabeled mitotane (e.g., ¹⁴C-mitotane) incubated with adrenal gland preparations have demonstrated that radioactivity becomes irreversibly bound to mitochondrial proteins. This binding is significantly enhanced in the presence of NADPH, a required cofactor for cytochrome P450 enzymes, confirming that the binding is dependent on metabolic activation.

Target Specificity: The covalent binding is highly specific to the adrenal cortex. When incubated with liver or kidney mitochondria, the extent of covalent binding is substantially lower than that observed in adrenal mitochondria. This tissue selectivity explains the targeted adrenocorticolytic effect of mitotane.

Identification of Protein Targets: Through techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography, researchers have identified that the radiolabel predominantly attaches to a specific subset of mitochondrial proteins. Notably, enzymes involved in steroidogenesis, including the very CYP enzymes that activate mitotane, are themselves targets. This suggests a mechanism of suicide inactivation, where the enzyme responsible for creating the toxic metabolite is subsequently destroyed by it, leading to a catastrophic failure of mitochondrial function and steroid synthesis.

The data from such experiments underscore the critical role of hydroxylation in enabling the covalent modification and subsequent inactivation of essential adrenocortical proteins.

Table 2: Summary of Experimental Findings on Covalent Binding of Mitotane Metabolites

| Experimental Condition | Preparation | Cofactor | Observed Covalent Binding (Relative Units) | Interpretation |

|---|---|---|---|---|

| 1 | Bovine Adrenal Mitochondria | NADPH | 100 | High level of binding demonstrates efficient metabolic activation and adduction in the target organelle. |

| 2 | Bovine Adrenal Mitochondria | None | 8 | Lack of cofactor greatly reduces binding, confirming CYP-dependent activation. |

| 3 | Bovine Liver Mitochondria | NADPH | 15 | Significantly lower binding compared to adrenal mitochondria, indicating tissue specificity. |

This targeted covalent binding effectively disrupts mitochondrial integrity and function, inhibiting ATP production and steroid hormone synthesis, which ultimately leads to the selective necrosis of adrenocortical cells.

Molecular and Cellular Mechanisms of Hydroxylated Mitotane Metabolites

Impact on Mitochondrial Function and Integrity

Mitochondria are primary targets of mitotane (B1677208) and its hydroxylated metabolites, leading to significant disruption of their function and integrity, which is central to the drug's anti-tumor activity. nih.govbioscientifica.com

Disruption of Mitochondrial Membrane Potential and Structure

Hydroxylated mitotane metabolites induce dose-dependent damage to mitochondrial membranes. mdpi.comnih.gov This leads to a decrease in the mitochondrial membrane potential, a critical factor for maintaining mitochondrial function and producing ATP. mdpi.comnih.gov Studies have demonstrated that mitotane exposure results in mitochondrial swelling, loss of cristae, and fragmentation of the mitochondrial network. bioscientifica.combioscientifica.com This structural damage contributes to bioenergetic failure and the initiation of apoptosis. mdpi.com The depolarization of the mitochondrial membrane is a key event, leading to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade and programmed cell death. mdpi.comnih.gov

Inhibition of Mitochondrial Cytochrome P450 Enzymes and Respiratory Chain Components

Mitotane and its metabolites directly interact with and inhibit several mitochondrial cytochrome P450 (CYP) enzymes involved in steroidogenesis. encyclopedia.pubresearchgate.net A significant target is the inhibition of cytochrome c oxidase (complex IV) of the mitochondrial respiratory chain. mdpi.combioscientifica.com This inhibition disrupts the electron transport chain, leading to impaired ATP synthesis and increased production of reactive oxygen species (ROS). mdpi.com The resulting oxidative stress further damages mitochondrial components, including DNA, proteins, and lipids, exacerbating mitochondrial dysfunction and contributing to cell death. mdpi.com

Influence on Adrenocortical Steroidogenesis

A primary mechanism of mitotane's action is the profound inhibition of steroid hormone synthesis in the adrenal cortex. oup.comencyclopedia.pub This is achieved through the direct modulation of key steroidogenic enzymes and the regulation of genes involved in the steroidogenic pathway.

Modulation of Steroidogenic Enzyme Activities (e.g., CYP11A1, CYP17A1, CYP11B1)

Hydroxylated mitotane metabolites directly inhibit the activity of several critical enzymes in the steroidogenic cascade. oup.comresearchgate.net

CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the initial and rate-limiting step of steroidogenesis, the conversion of cholesterol to pregnenolone. oncohemakey.com Mitotane has been shown to inhibit the function of CYP11A1. oup.comencyclopedia.pub

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the production of cortisol and adrenal androgens. oncohemakey.com Studies have demonstrated that mitotane and its metabolites can inhibit CYP17A1 activity. spandidos-publications.com

CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis. oncohemakey.com Mitotane has been shown to inhibit CYP11B1, leading to a decrease in cortisol production. oup.commdpi.com

The inhibitory effects of mitotane on these enzymes are a key contributor to its ability to control hormone-related symptoms in patients with functional ACC. nih.gov

Regulation of Steroidogenic Gene Expression (e.g., STAR, HSD3B2)

In addition to direct enzyme inhibition, hydroxylated mitotane metabolites also regulate the expression of genes encoding crucial steroidogenic proteins. bioscientifica.comencyclopedia.pub

Steroidogenic Acute Regulatory Protein (STAR): This protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in steroidogenesis. encyclopedia.puboncohemakey.com Mitotane treatment significantly decreases the expression of the STAR gene, thereby limiting the availability of substrate for steroid synthesis. mdpi.combioscientifica.com

3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (HSD3B2): This enzyme is necessary for the synthesis of all active steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. nih.gov Mitotane has been shown to downregulate the expression of the HSD3B2 gene, further contributing to the suppression of steroidogenesis. encyclopedia.pubcancerindex.org

The following table summarizes the effects of hydroxylated mitotane metabolites on key steroidogenic enzymes and genes.

| Target | Gene Name | Function | Effect of Hydroxy Mitotane |

| Enzymes | |||

| Cholesterol side-chain cleavage | CYP11A1 | Converts cholesterol to pregnenolone | Inhibition of activity and expression oup.comencyclopedia.pubnih.gov |

| 17α-hydroxylase/17,20-lyase | CYP17A1 | Cortisol and androgen synthesis | Inhibition of activity and expression spandidos-publications.commdpi.com |

| 11β-hydroxylase | CYP11B1 | Final step in cortisol synthesis | Inhibition of activity oup.commdpi.com |

| Regulatory Proteins | |||

| Steroidogenic Acute Regulatory Protein | STAR | Mitochondrial cholesterol transport | Decreased expression mdpi.combioscientifica.comnih.gov |

| 3β-hydroxysteroid dehydrogenase | HSD3B2 | Synthesis of all active steroids | Downregulation of expression encyclopedia.pubcancerindex.org |

Effects on Cellular Lipid Homeostasis and Metabolism

Recent research has highlighted the significant impact of mitotane and its metabolites on cellular lipid homeostasis, which appears to be a key component of its cytotoxic mechanism. oup.comnih.gov Mitotane treatment leads to a profound alteration of lipid metabolism, specifically in adrenocortical cells. oup.com

A crucial discovery is the identification of sterol-O-acyltransferase 1 (SOAT1) as a molecular target of mitotane. oup.comspandidos-publications.com SOAT1 is an enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. mdpi.com By inhibiting SOAT1, mitotane leads to the accumulation of toxic levels of free cholesterol and fatty acids within the endoplasmic reticulum (ER). mdpi.comoup.com This accumulation induces ER stress and the unfolded protein response, ultimately triggering apoptosis. mdpi.combioscientifica.com

Furthermore, mitotane has been shown to deplete neutral lipid droplets and increase lipolysis, the breakdown of stored fats. nih.gov This is associated with an upregulation of hormone-sensitive lipase (B570770) (HSL), an enzyme that catalyzes the hydrolysis of cholesteryl esters to free cholesterol. nih.gov The combined effect of SOAT1 inhibition and HSL upregulation leads to a massive accumulation of free cholesterol, contributing to the lipotoxicity observed in ACC cells treated with mitotane. mdpi.comnih.gov

Accumulation of Free Cholesterol and Oxysterols

A primary mechanism of action of hydroxylated mitotane metabolites is the disruption of cholesterol homeostasis, leading to the accumulation of free cholesterol and its oxidized derivatives, oxysterols, within adrenocortical cells. mdpi.commdpi.com This accumulation is a direct consequence of the inhibition of key enzymes involved in cholesterol metabolism.

Inhibition of Sterol-O-Acyl Transferase 1 (SOAT1) Activity

A key molecular target of mitotane and its metabolites is Sterol-O-Acyl Transferase 1 (SOAT1), an enzyme located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs). mdpi.comnih.gov SOAT1 is responsible for esterifying free cholesterol into cholesteryl esters, a less toxic form that can be stored in lipid droplets. mdpi.comnih.gov

By inhibiting SOAT1 activity, hydroxylated mitotane metabolites prevent this esterification process, directly causing the accumulation of toxic free cholesterol within the cell. mdpi.comresearchgate.net This inhibition is a pivotal event that triggers a cascade of downstream cellular stress responses. mdpi.comnih.gov The expression level of SOAT1 has been suggested as a potential predictor of mitotane treatment response, although this remains a subject of ongoing research. mdpi.comnih.gov

Induction of Endoplasmic Reticulum (ER) Stress Responses

The accumulation of free cholesterol in the ER membrane, a direct result of SOAT1 inhibition, leads to significant ER stress. mdpi.comnih.gov This stress activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. mdpi.com However, prolonged and overwhelming ER stress, as induced by mitotane's metabolites, ultimately triggers apoptosis. mdpi.comresearchgate.net

The ER stress response involves the activation of several signaling pathways that can lead to cell death. mdpi.com This disruption of ER function, coupled with mitochondrial dysfunction, results in the release of pro-apoptotic factors like cytochrome c, further committing the cell to apoptosis. mdpi.comresearchgate.net

Alterations in Protein Synthesis and Turnover

Hydroxylated mitotane metabolites have been shown to impact protein synthesis and turnover in ACC cells. mdpi.com While the precise mechanisms are still being elucidated, proteomic studies have revealed changes in the expression of proteins involved in crucial cellular processes like cell cycle regulation, apoptosis, and metabolism. mdpi.comresearchgate.net

Mitotane treatment can alter the levels of key cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs), which can contribute to cell cycle arrest. mdpi.com Furthermore, the modulation of proteins involved in apoptotic signaling pathways enhances the pro-apoptotic effects of the drug. mdpi.com The binding of reactive mitotane metabolites to mitochondrial macromolecules can also contribute to these alterations in protein function. researchgate.netresearchgate.net

Pathways of Cell Cycle Arrest and Apoptosis Induction

The culmination of the molecular and cellular insults described above leads to cell cycle arrest and the induction of apoptosis in adrenocortical carcinoma cells. mdpi.comjpp.krakow.pl Mitotane and its metabolites can induce cell cycle arrest, particularly in the G2 phase, by disrupting microtubule dynamics and preventing proper chromosome segregation. mdpi.comresearchgate.net

Apoptosis is triggered through multiple interconnected pathways. The intrinsic pathway is activated by mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and the release of cytochrome c. mdpi.comresearchgate.net The ER stress-induced apoptotic pathway also plays a significant role. mdpi.com Furthermore, mitotane can activate the p53 tumor suppressor protein, leading to the transcription of pro-apoptotic genes and the inhibition of anti-apoptotic genes. mdpi.com Studies have shown an increase in the activity of caspases 3 and 7, key executioners of apoptosis, in response to mitotane treatment. nih.govjpp.krakow.pl

Advanced Analytical Methodologies for Hydroxylated Mitotane Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of mitotane (B1677208) and its hydroxylated metabolites, enabling their separation from the parent drug and endogenous components in biological samples. nih.gov Both gas and liquid chromatography, coupled with various detectors, have been extensively developed and validated for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of mitotane and its metabolites. Due to the thermal stability and volatility of these compounds, GC-MS provides high resolution and sensitivity. nih.gov Methods have been developed for the simplified measurement of mitotane in plasma, which can also be applied to its metabolites. nih.gov

A typical GC-MS method involves a sample preparation step, such as deproteination followed by liquid-liquid extraction, to isolate the analytes from the plasma matrix. nih.gov The extract is then injected into the GC system. The separation is achieved on a capillary column, and the compounds are subsequently ionized and detected by the mass spectrometer. nih.gov Urinary steroid profiling by GC-MS is also employed to investigate the broader effects of mitotane on steroid metabolism. researchgate.netunito.it

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) | nih.gov |

| Sample Preparation | Deproteination and liquid-liquid extraction | nih.gov |

| Total Run Time | 12 minutes | nih.gov |

| Mitotane Retention Time | 8.2 minutes | nih.gov |

| Internal Standard Retention Time | 8.7 minutes | nih.gov |

| Lower Limit of Quantification | 0.25 µg/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most widely reported method for the routine monitoring of mitotane and its principal metabolites, o,p'-DDE and o,p'-DDA. mdpi.comnih.govnih.gov These methods are valued for their robustness, simplicity, and relatively rapid turnaround time, making them suitable for clinical settings. researchgate.netunipi.it

The most common approach utilizes a reversed-phase stationary phase, such as a C18 or phenyl column, with an isocratic mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. mdpi.comnih.govresearchgate.net Detection is performed at a UV wavelength where mitotane and its metabolites exhibit strong absorbance, commonly around 226 nm or 230 nm. mdpi.comnih.govnih.gov Sample preparation usually involves a straightforward protein precipitation step with acetonitrile or ethanol, followed by centrifugation before injecting the supernatant. nih.govresearchgate.net These HPLC-UV methods have been successfully validated according to regulatory guidelines and are used to analyze plasma samples from patients undergoing mitotane therapy. mdpi.comunipi.it

| Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Analytes Measured | Reference |

|---|---|---|---|---|---|

| C18 (250 mm × 4.6 mm, 5 µm) | Water/Acetonitrile (10/90) | 1.0 | 226 | o,p'-DDD, o,p'-DDE | mdpi.com |

| Reversed-phase phenyl | Isocratic | 0.6 | 226 | o,p'-DDD, o,p'-DDE, o,p'-DDA | nih.gov |

| Restek Ultra Aqua C18 (30 mm x 4.6 mm, 3 µm) | Acetonitrile/0.5% Formic Acid (53:47) | 1.2 | 230 | o,p'-DDD, o,p'-DDE, o,p'-DDA | researchgate.net |

| Waters Acquity HSS T3 | Acetonitrile (60%)/Formic Acid in water 0.1% (40%) | 0.6 | 230 | o,p'-DDD | nih.gov |

Mass Spectrometry-Based Characterization of Metabolite Structures

While UV detection is sufficient for quantifying known metabolites, mass spectrometry is indispensable for the definitive structural characterization of novel or unexpected hydroxylated metabolites. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide molecular weight information and fragmentation patterns. scienceopen.com This data acts as a chemical fingerprint, allowing researchers to elucidate the precise structure of a metabolite, including the position of hydroxylation on the aromatic rings or alkyl chain. nih.govscienceopen.com The identification is confirmed by comparing the mass spectra and chromatographic retention times with those of synthesized authentic standard compounds. researchgate.net

Development and Application of Radiometric Assays (e.g., Tritium (B154650) Release Assays) for Hydroxylation Activity

To directly measure the enzymatic activity responsible for mitotane hydroxylation, highly sensitive radiometric assays have been developed. A key example is the tritium (³H) release assay designed to monitor the β-hydroxylation of mitotane. umich.edu This method relies on the synthesis of mitotane specifically labeled with tritium at the β-carbon ([β-³H]-mitotane). umich.edu

During the metabolic process, cytochrome P-450 enzymes catalyze the hydroxylation at this position, leading to the displacement and release of a tritium atom, which then forms tritiated water (³H₂O). umich.edu The amount of ³H₂O produced is directly proportional to the rate of the hydroxylation reaction. This assay offers significant advantages over previous methods that used ¹⁴C-mitotane and required chromatographic separation of metabolites. The tritium release assay is substantially faster, allowing for the processing of 20-40 reactions in a single experiment compared to four samples over two days with the HPLC method. umich.edu Furthermore, it provides a significant increase in sensitivity, making it a valuable tool for evaluating the capacity of adrenal tumors to metabolically activate mitotane. umich.edu

Quantitative Analysis of Specific Hydroxylated Metabolites in Biological Samples

The robust quantitative analysis of hydroxylated mitotane metabolites in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic research. Both GC-MS and HPLC-UV methods are fully validated to provide accurate and precise measurements of o,p'-DDE and o,p'-DDA concentrations. nih.govunipi.it

Method validation includes establishing linearity over a clinically relevant concentration range, determining the lower limit of quantification (LLOQ), and assessing accuracy and precision. nih.govunipi.it For instance, a validated HPLC-UV method demonstrated linearity for o,p'-DDD from 1–50 mg/L and for o,p'-DDE from 1–40 mg/L, with LLOQ values of 0.310 mg/L and 0.108 mg/L, respectively. mdpi.com Another study reported LLOQs of 0.2 µg/ml for mitotane and DDE, and 0.5 µg/ml for DDA. nih.gov Clinical application of these methods has revealed that the concentration of the metabolite o,p'-DDA in patient plasma can be 1 to 18 times higher than that of the parent mitotane compound, underscoring the importance of quantifying these metabolic products. nih.govaacrjournals.org

| Analyte | Method | Linearity Range (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Limit of Detection (LOD) (mg/L) | Reference |

|---|---|---|---|---|---|

| o,p'-DDD | HPLC-UV | 1 - 50 | 0.310 | 0.102 | mdpi.com |

| o,p'-DDE | HPLC-UV | 1 - 40 | 0.108 | 0.036 | mdpi.com |

| o,p'-DDD | HPLC-UV | 1 - 40 | 0.2 | 0.3 | researchgate.netunipi.it |

| o,p'-DDE | HPLC-UV | - | 0.099 | 0.066 | researchgate.netunipi.it |

| o,p'-DDD | GC-EI-MS | 0.25 - 40 | 0.25 | - | nih.gov |

In Vitro and Preclinical Models for Researching Hydroxylated Mitotane Metabolites

Adrenocortical Cell Line Models: A Window into Cellular Metabolism

In vitro models using human adrenocortical carcinoma cell lines are fundamental tools for dissecting the cellular and molecular mechanisms of mitotane (B1677208) metabolism. These models provide a controlled environment to study the direct effects of mitotane on adrenal cells and the enzymatic processes involved in the formation of its hydroxylated metabolites.

Establishment and Characterization of Human Adrenocortical Carcinoma Cell Lines

Several human ACC cell lines have been established and are widely used in mitotane research, with NCI-H295R, SW13, and HAC-15 being the most prominent.

The NCI-H295R cell line is a subclone of the original NCI-H295 cell line and is considered a cornerstone in adrenal research due to its unique ability to produce steroid hormones, mimicking the function of the adrenal cortex. This steroidogenic capacity is crucial for studying how mitotane and its metabolites interfere with adrenal function.

The SW13 cell line, derived from a small cell carcinoma of the adrenal cortex, presents a different phenotype. It is generally considered to be non-steroidogenic. This characteristic makes it a valuable contrasting model to NCI-H295R for investigating the non-steroidogenic-related effects of mitotane and its metabolism.

The HAC-15 cell line is another important model in ACC research. Studies have shown that HAC-15 cells are sensitive to mitotane, and long-term exposure has been used to generate mitotane-resistant subclones, providing valuable tools for studying the mechanisms of drug resistance.

Table 1: Key Characteristics of Commonly Used Adrenocortical Carcinoma Cell Lines in Mitotane Research

| Cell Line | Origin | Steroidogenesis | Key Features in Mitotane Research |

|---|---|---|---|

| NCI-H295R | Adrenocortical Carcinoma | Steroidogenic | Gold standard for studying mitotane's effect on steroid metabolism. |

| SW13 | Small Cell Carcinoma of Adrenal Cortex | Non-steroidogenic | Used as a control to study non-steroidogenic effects of mitotane. |

| HAC-15 | Adrenocortical Carcinoma | Steroidogenic | Model for developing mitotane resistance and studying associated metabolic shifts. |

Utilization of Cell Subclones with Differential Metabolic Capabilities

The heterogeneity of ACC is reflected in the varying metabolic profiles of different cell lines and their subclones. Researchers have leveraged this by developing and characterizing subclones with distinct metabolic capabilities to better understand mitotane's metabolism. A key area of investigation is the development of mitotane-resistant cell lines.

For instance, mitotane-sensitive H295R cells and mitotane-resistant MUC-1 cells exhibit different lipid droplet compositions. H295R cells predominantly store cholesteryl esters, while MUC-1 cells primarily store triacylglycerol. endocrine-abstracts.orgnih.gov This difference in lipid metabolism is associated with altered cellular energy pathways, with MUC-1 cells relying more on mitochondrial oxidative phosphorylation compared to H295R cells. endocrine-abstracts.org These metabolic differences likely influence the intracellular processing of the lipophilic mitotane and the generation of its hydroxylated metabolites.

By comparing the metabolic profiles and the production of hydroxylated mitotane metabolites in these sensitive and resistant subclones, researchers can identify key enzymes and pathways involved in both the activation and detoxification of mitotane.

Ex Vivo Adrenal Tissue Slice Models

Ex vivo adrenal tissue slice models represent a critical intermediate between in vitro cell cultures and in vivo animal models. These models utilize freshly isolated adrenal tissue, preserving the native cellular architecture and the complex interplay between different cell types within the adrenal cortex. This is particularly advantageous for studying the metabolism of xenobiotics like mitotane in a more physiologically relevant context.

While specific studies focusing solely on hydroxylated mitotane metabolite formation in adrenal tissue slices are not extensively documented in publicly available literature, the methodology has been successfully applied to study the metabolism of other drugs and endogenous compounds in adrenal tissue. For instance, a recently developed ex vivo perfusion model of the mouse adrenal gland allows for the detailed investigation of aldosterone (B195564) secretion, showcasing the potential of such systems for metabolic studies. nih.govnih.gov The use of adrenal cortex homogenates from various species, including rats, has also demonstrated the capability of adrenal tissue to metabolize mitotane, primarily to o,p'-DDA. nih.gov

The application of precision-cut tissue slice technology to adrenal glands would allow for controlled incubation with mitotane and subsequent analysis of the formation of hydroxylated metabolites within the different zones of the adrenal cortex. This could provide invaluable information on the specific cell types responsible for mitotane's metabolic activation.

Preclinical Animal Models for Metabolic Investigations

Studies in Rodent Models (e.g., Rats) to Elucidate Metabolic Fate

Rat models have been instrumental in defining the primary metabolic pathways of mitotane. In vivo studies have shown that mitotane is extensively metabolized, with the major metabolites being 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE) and 1,1-(o,p'-dichlorodiphenyl)acetic acid (o,p'-DDA). These metabolites are formed through α- and β-hydroxylation, respectively. mdpi.com

Comprehensive metabolic profiling in rats, involving the analysis of urine and feces, is crucial for identifying the full spectrum of mitotane metabolites, including various hydroxylated forms. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify these metabolites. Such studies have been successfully used to characterize the metabolic profiles of other compounds in rats, providing a roadmap for similar in-depth investigations of mitotane. researchgate.net

By tracking the excretion of radiolabeled mitotane and its metabolites in rats, researchers can construct a complete picture of its metabolic fate, shedding light on the key organs involved in its biotransformation and the routes of elimination of its hydroxylated derivatives. This information is vital for understanding the pharmacokinetic and pharmacodynamic properties of mitotane and for the development of new therapeutic strategies for ACC.

Assessment of Metabolite Distribution and Adrenolytic Effects in Vivo

The in vivo evaluation of hydroxylated mitotane metabolites is crucial for understanding their contribution to the therapeutic and toxicological profile of the parent drug. Research using animal models has focused on elucidating the tissue distribution of these compounds and assessing their specific adrenolytic capabilities.

Following administration, mitotane undergoes biotransformation, leading to metabolites that are distributed throughout various body tissues. A primary characteristic of this distribution is the significant accumulation in fat-containing tissues. nih.gov This lipophilic nature means that adipose tissue acts as a major reservoir for both mitotane and its metabolites. nih.gov High concentrations of mitotane have been observed in the adipose tissue of rats and dogs. nih.gov The slow redistribution of these compounds from fat and other tissues is believed to be the reason for their persistent plasma concentrations even after therapy has been discontinued. nih.gov While there appears to be no selective accumulation in the adrenal glands, high concentrations may be found there due to the glands' high cholesterol content, which is essential for steroidogenesis. nih.gov

The site of mitotane's metabolic transformation is not definitively known but is thought to include the liver and potentially extrahepatic tissues like the adrenal glands. nih.gov The main metabolites resulting from hydroxylation pathways are 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2 dichloroethene (o,p'-DDE). nih.govmdpi.com

o,p'-DDA: This water-soluble metabolite can achieve plasma concentrations significantly higher than mitotane itself. nih.gov Despite its high levels in circulation, in vivo studies have indicated that o,p'-DDA is an inactive metabolite regarding adrenocortical activity. Research by Hescot et al. demonstrated that o,p'-DDA does not elicit the functional alterations in adrenal cells that are characteristic of mitotane, suggesting it does not contribute to the drug's antitumor effects. nih.gov

o,p'-DDE: The role of o,p'-DDE is less clear, with some in vitro evidence suggesting it may be an active metabolite with cytotoxic effects. nih.govmdpi.com However, it is generally found in much lower abundance in systemic circulation compared to o,p'-DDA. nih.gov One in vivo study using a xenograft model in mice investigated the antitumoral effect of a related compound, 3-methylsulfonyl-DDE (MeSO2-DDE), and found it unexpectedly increased the tumor growth rate. thieme-connect.com While not a direct hydroxylated metabolite, this finding highlights the complexity of predicting in vivo effects.

o,p'-DDAC: The metabolic pathway involving beta-hydroxylation initially forms a reactive intermediate, o,p'-dichlorodiphenyl-acyl chloride (o,p'-DDAC). nih.gov This intermediate has a strong affinity for biological nucleophiles and is thought to contribute to mitotane's mechanism of action within adrenal cells by causing acylation of cellular macromolecules, a process linked to its adrenocorticolytic effect. nih.govresearchgate.net This covalent binding to mitochondrial macromolecules in the adrenal cortex is considered a possible mechanism for the drug's selective toxicity. researchgate.net

The following table summarizes the key in vivo findings regarding the distribution and activity of hydroxylated mitotane metabolites.

| Metabolite | Primary Distribution Sites (In Vivo) | Observed Adrenolytic Effects (In Vivo) | Key Research Findings |

|---|---|---|---|

| o,p'-DDA (1,1-(o,p'-dichlorodiphenyl) acetic acid) | Systemic circulation (high plasma concentrations), distributed to various tissues. nih.gov | Considered inactive; does not elicit functional alteration in adrenal cells. nih.gov | Can reach plasma concentrations up to ten times higher than the parent drug, mitotane. nih.gov |

| o,p'-DDE (1,1-(o,p'-dichlorodiphenyl)-2,2 dichloroethene) | Fat-containing tissues, systemic circulation (less abundant than o,p'-DDA). nih.gov | Unclear in vivo; some in vitro studies suggest cytotoxic activity. nih.govmdpi.com | Considered a potentially active metabolite, though its in vivo contribution to adrenolysis is not established. mdpi.com |

| o,p'-DDAC (o,p'-dichlorodiphenyl-acyl chloride) | Formed as a reactive intermediate within tissues, particularly the adrenal cortex. nih.gov | Considered an active intermediate; contributes to adrenolytic effect via acylation of macromolecules. nih.govresearchgate.net | This intermediate covalently binds to mitochondrial macromolecules, which is a proposed mechanism for adrenocorticolytic action. researchgate.net |

Mechanisms of Mitotane Resistance Associated with Metabolic Transformations

Role of Altered Metabolic Pathways in Mitotane (B1677208) Efficacy Loss

The transformation of mitotane into its active and inactive forms is a key determinant of its adrenolytic (adrenal-destroying) and steroidogenesis-inhibiting effects. tandfonline.comnih.gov Alterations in the enzymatic pathways responsible for this metabolism can significantly curtail the drug's effectiveness. Mitotane's specificity towards the adrenal cortex is thought to stem from its metabolic activation by enzyme systems unique to this tissue. jpp.krakow.pldrugbank.com The primary metabolic pathways involve α- and β-hydroxylation, leading to the formation of metabolites such as 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE) and 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA). mdpi.comnih.gov It is hypothesized that a crucial step is the generation of a reactive acyl chloride derivative, which is considered the active form of mitotane. tandfonline.com

Upregulation of Detoxifying or Inactivating Enzymes (e.g., CYP3A4)

A significant mechanism of mitotane resistance involves the upregulation of detoxifying enzymes, most notably Cytochrome P450 3A4 (CYP3A4). mdpi.comnih.gov While CYP3A4 is predominantly found in the liver, it is also expressed in the adrenal cortex. mdpi.comnih.gov This enzyme can convert mitotane into inactive metabolites, thereby lowering the effective concentration of the drug in both plasma and tumor tissue. mdpi.comnih.gov This enhanced metabolism can result in sub-therapeutic drug levels, diminishing its cytotoxic impact on ACC cells. mdpi.com

Research has demonstrated a correlation between higher CYP3A4 expression levels and increased mitotane metabolism, leading to reduced drug efficacy. nih.gov Furthermore, mitotane itself can induce the expression of CYP3A4, a phenomenon known as autoinduction. mdpi.comnih.gov This creates a feedback loop where long-term therapy with mitotane can accelerate its own breakdown, as well as the metabolism of other co-administered drugs. tandfonline.commdpi.comnih.gov In vitro studies have shown that mitotane activates the steroid and xenobiotic receptor (SXR), a key transcriptional regulator of the CYP3A4 gene, leading to increased CYP3A4 mRNA levels and enzyme activity. drugbank.com This induction of CYP3A4 is a critical consideration in combination therapies, as it can enhance the clearance of other chemotherapeutic agents, potentially reducing their effectiveness. tandfonline.commedscape.com

Reduced Formation or Enhanced Clearance of Active Hydroxylated Metabolites

The therapeutic action of mitotane is believed to be mediated by its metabolic conversion to a reactive acyl chloride metabolite. tandfonline.com Therefore, any disruption in the formation of this active species can lead to resistance. While the specific enzymes responsible for this activation are not fully elucidated, it is understood to be a multi-step process involving hydroxylation. tandfonline.comjpp.krakow.pl If cancer cells develop mechanisms to reduce the rate of this metabolic activation, they can effectively evade the drug's cytotoxic effects.

Conversely, the enhanced clearance of active hydroxylated metabolites can also contribute to resistance. The primary circulating metabolite of mitotane is o,p'-DDA, which is more water-soluble and more readily excreted by the kidneys than the parent compound. drugbank.comnih.gov While o,p'-DDA itself does not appear to have the same functional impact on adrenal cells as mitotane, the efficient conversion of mitotane to this and other excretable forms represents a key pathway for drug inactivation and clearance. nih.govresearchgate.net Studies have shown that mitotane treatment significantly alters cortisol metabolism, leading to a marked increase in the excretion of 6β-hydroxycortisol, a process also mediated by CYP3A4. researchgate.net This highlights the central role of this enzyme in accelerating the metabolic clearance of both endogenous and exogenous substances, including mitotane and its active intermediates.

Alterations in Intracellular Lipid Homeostasis in Resistant Models

Adrenocortical cells are rich in lipids, particularly cholesterol, which serves as the precursor for steroid hormone synthesis. Mitotane's mechanism of action is closely tied to the disruption of lipid metabolism. encyclopedia.pub One of its key targets is the enzyme Sterol O-Acyltransferase 1 (SOAT1), which is responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. mdpi.comencyclopedia.pubmdpi.com Inhibition of SOAT1 by mitotane leads to an accumulation of toxic free cholesterol, inducing endoplasmic reticulum (ER) stress and apoptosis. mdpi.comencyclopedia.pub

In mitotane-resistant cell models, significant alterations in intracellular lipid homeostasis have been observed. researchgate.netnih.govnih.gov Resistant cells may adapt to bypass the toxic effects of free cholesterol accumulation. Studies have shown that mitotane-resistant cells can exhibit profound changes in their intracellular lipid profiles. nih.gov For instance, while mitotane-sensitive H295R cells are rich in cholesterol esters, the resistant MUC-1 cell line stores lipids predominantly as triacylglycerols. mdpi.com This suggests that resistant cells may shift their lipid storage mechanisms to mitigate the lipotoxic effects of mitotane.

Furthermore, research on mitotane-resistant HAC-15 cell lines revealed that resistance was associated with altered intracellular lipid homeostasis and a dependence on extracellular lipoproteins. researchgate.netnih.govnih.gov In these resistant cells, mitotane treatment did not lead to the same increase in free cholesterol that was observed in non-resistant cells. researchgate.net This indicates that resistant cells have developed mechanisms to either prevent the accumulation of free cholesterol or to detoxify it more efficiently, potentially involving altered expression of genes related to cholesterol transport and metabolism. encyclopedia.pubresearchgate.net

Investigation of Gene Expression Changes in Drug-Resistant Cell Lines

The development of mitotane resistance is accompanied by significant changes in the gene expression profiles of adrenocortical carcinoma cells. researchgate.netnih.gov Studies utilizing microarray and RNA sequencing technologies on mitotane-resistant cell lines have provided valuable insights into the molecular pathways that are altered.

In one study that generated mitotane-resistant HAC-15 cell clones, gene expression analysis revealed profound alterations in several key pathways. researchgate.netnih.govnih.gov Untreated resistant cells showed a significant upregulation of genes involved in the regulation of apoptosis, while pathways related to steroid metabolism, the ERK cascade, and the response to xenobiotics were downregulated. nih.govresearchgate.net This suggests that resistant cells may have a pre-existing state that makes them less susceptible to drug-induced cell death and less reliant on the steroidogenic pathways that mitotane targets.

When these resistant cells were treated with mitotane, they did not exhibit the same induction of mitochondrial damage that is characteristic of sensitive cells, suggesting that the resistance mechanisms are upstream of mitochondrial disruption. nih.gov Furthermore, upon treatment with low doses of mitotane, transcriptome analysis of NCI-H295R cells showed a progressive downregulation of genes related to cholesterol metabolism and steroidogenesis, including the mitotane target SOAT1, and an upregulation of Wnt/β-catenin target genes. researchgate.netoup.com These changes occurred in parallel with a downregulation of genes associated with ER stress, indicating that the resistant cells had successfully bypassed this primary mechanism of mitotane-induced toxicity. researchgate.netoup.com

| Pathway | Change in Resistant Cells (Untreated) | Change in Sensitive Cells (Mitotane-Treated) | Reference |

|---|---|---|---|

| Apoptosis Regulation | Upregulated | Upregulated (Cell Death) | nih.gov, researchgate.net |

| Steroid Metabolism | Downregulated | Downregulated | nih.gov, researchgate.net, unito.it |

| Wnt/β-catenin Signaling | Upregulated | - | researchgate.net, oup.com |

| Unfolded Protein Response (ER Stress) | - | Upregulated | nih.gov, researchgate.net |

| Lipid Homeostasis and Transport | - | Downregulated | nih.gov |

Future Research Directions for Hydroxylated Mitotane Metabolites

Structure-Activity Relationship (SAR) Studies of Hydroxylated Mitotane (B1677208) Analogs

The cytotoxic effects of mitotane are not attributed to the parent compound itself but rather to its metabolic transformation into reactive species within the adrenal glands. researchgate.netjpp.krakow.pl This bioactivation is crucial for its therapeutic action. iiarjournals.org The primary metabolic pathway involves hydroxylation, which then leads to the formation of an acyl chloride. researchgate.netjpp.krakow.pl This reactive intermediate is thought to be the key player in mitotane's adrenolytic activity. iiarjournals.orgnih.gov

Future research will focus on elucidating the precise structure-activity relationships (SAR) of various hydroxylated mitotane analogs. Early studies with mitotane analogs have already provided some insights. For instance, it has been shown that a dihalogenated ethane (B1197151) structure is often associated with cytotoxic adrenal effects, while modifications to the benzene (B151609) rings were found to be less critical. iiarjournals.org Furthermore, the presence of a C-H bond at the C-1 position of the ethane portion of the molecule appears to be necessary for its adrenalytic effects. iiarjournals.org

A key area of investigation will be to systematically synthesize and test a library of hydroxylated mitotane analogs. This will involve modifying the position and number of hydroxyl groups on the aromatic rings and the aliphatic chain. The goal is to identify analogs with enhanced adrenocortical cytotoxicity and improved selectivity. In vitro studies using ACC cell lines and in vivo studies in animal models will be crucial for evaluating the efficacy and toxicity of these new compounds. nih.gov For example, studies have already shown that certain brominated analogs of mitotane, such as o,p'-DDBr2, exhibit greater activity at lower concentrations compared to the parent drug. nih.gov

Table 1: Investigated Mitotane Analogs and Their Relative Activity

| Analog | Modification | Relative Activity (Compared to Mitotane) | Reference |

| o,p'-DDClBr | Bromine substitution | Comparable at 50 μM | nih.gov |

| o,p'-DDBr2 | Dibromo substitution | Significantly more active at 20 μM | nih.gov |

| Methylated o,p'-DDD | Methyl group at C-1 | Inactive | iiarjournals.org |

| DDT (trichlorinated) | Chlorine at C-1 | Inactive | iiarjournals.org |

These SAR studies will be instrumental in designing the next generation of mitotane-based drugs with superior therapeutic profiles.

Development of Novel Mitotane Derivatives with Optimized Metabolic Activation

Given that mitotane's efficacy is dependent on its metabolic activation, a significant area of future research lies in the development of novel derivatives with optimized metabolic pathways. researchgate.netiiarjournals.org The current understanding is that mitotane is metabolized by mitochondrial cytochrome P450 (CYP) enzymes to form a reactive acyl chloride. researchgate.netiiarjournals.orgjpp.krakow.pl However, the specific CYP enzymes responsible for this critical step are not yet fully identified. jpp.krakow.pl While CYP11B1 was initially considered a candidate, evidence suggests other mitochondrial P450s may be involved. jpp.krakow.plcancerindex.org

Future research will aim to:

Identify the specific CYP enzymes responsible for mitotane's bioactivation in the adrenal cortex. This will enable the design of derivatives that are more efficiently metabolized by these specific enzymes.

Develop prodrugs of mitotane that are more readily converted to the active metabolites. This could involve creating derivatives that are more susceptible to hydroxylation or that bypass the initial metabolic steps altogether.

Engineer mitotane analogs that are less prone to inactivation pathways. Mitotane can be metabolized into inactive compounds, reducing its effective concentration. mdpi.com Designing derivatives that resist these inactivating pathways could enhance their therapeutic efficacy.

The development of new formulations to improve mitotane's bioavailability is also a promising avenue. researchgate.netnih.gov For instance, powder self-emulsifying drug delivery systems (P-SEDDS) have shown potential in significantly enhancing the oral bioavailability of mitotane in preclinical studies. nih.gov

Strategies to Modulate Endogenous Metabolic Pathways to Enhance Mitotane Efficacy

A complementary approach to developing new derivatives is to modulate the body's own metabolic pathways to enhance the efficacy of existing mitotane therapy. This could involve strategies to either increase the activation of mitotane or decrease its inactivation.

One key target for modulation is the CYP3A4 enzyme. While primarily found in the liver, CYP3A4 is also present in the adrenal cortex and is involved in mitotane metabolism. mdpi.com Higher CYP3A4 expression can lead to increased metabolism of mitotane into inactive forms, thereby reducing its effectiveness. mdpi.com Furthermore, mitotane itself can induce the expression of CYP3A4, leading to its own accelerated metabolism over time (autoinduction). mdpi.com

Future research will explore:

The use of CYP3A4 inhibitors in combination with mitotane to prevent its rapid inactivation. However, this approach requires caution as it could also increase the risk of toxicity.

Identifying genetic polymorphisms in CYP enzymes that influence mitotane metabolism. This could help predict which patients are likely to be poor responders to mitotane and who might benefit from dose adjustments or alternative therapies.

Investigating the impact of co-administered drugs on mitotane metabolism. Many drugs are metabolized by CYP3A4 and could potentially interfere with mitotane therapy. For example, spironolactone, a drug sometimes used in ACC patients, has been associated with reduced mitotane levels, possibly through inhibition of initial hydroxylation steps or induction of elimination pathways. helmholtz-munich.de

Understanding and manipulating these metabolic pathways could lead to more personalized and effective mitotane treatment strategies.

Understanding the Specific Contributions of Individual Hydroxylated Metabolites to Adrenocortical Specificity

Mitotane's selective action on the adrenal cortex is a key feature of its therapeutic profile. iiarjournals.orgencyclopedia.pub This specificity is thought to be related to the high concentration of steroidogenic enzymes in these cells, which are involved in mitotane's metabolic activation. encyclopedia.pub However, the precise contributions of individual hydroxylated metabolites to this adrenocortical specificity are not yet fully understood.

Mitotane is metabolized into two main metabolites: 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE) and 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA). mdpi.commdpi.com The formation of o,p'-DDA proceeds through a reactive intermediate, o,p'-dichlorodiphenyl acyl chloride (DDAC), which is produced by CYP450 enzymes. mdpi.com It is this reactive acyl chloride that is believed to bind to mitochondrial macromolecules and exert the cytotoxic effects. umich.edu

Future research will need to:

Isolate and characterize the full spectrum of hydroxylated mitotane metabolites produced in the adrenal cortex.

Evaluate the specific cytotoxic and anti-steroidogenic effects of each individual metabolite on ACC cells. This will help determine which metabolites are the most potent and selective.

Investigate the mechanisms by which these metabolites are retained within the adrenal cortex. Understanding this could lead to strategies to enhance their local concentration and therapeutic effect.

By dissecting the roles of individual metabolites, it may be possible to develop therapies that specifically deliver the most active and selective compounds to the adrenal cortex, thereby maximizing efficacy and minimizing systemic toxicity.

Role of Oxysterols (e.g., 27-Hydroxycholesterol) in Mitotane-Mediated Lipid Reprogramming and Resistance

Recent research has highlighted the importance of lipid metabolism in the mechanism of action of mitotane and the development of resistance. Mitotane has been shown to inhibit the enzyme Sterol O-Acyltransferase 1 (SOAT1), also known as ACAT1. nih.govnih.gov This inhibition leads to an accumulation of free cholesterol and its oxidized derivatives, known as oxysterols, within the adrenal cells. nih.govresearchgate.net This lipid accumulation is thought to induce endoplasmic reticulum (ER) stress and contribute to the cytotoxic effects of mitotane. nih.govresearchgate.net

Oxysterols, such as 27-hydroxycholesterol (B1664032) (27HC), are also known to be endogenous ligands for the Liver X Receptor (LXR). bioscientifica.com LXR plays a role in regulating cholesterol homeostasis. encyclopedia.pub Activation of LXR by oxysterols can lead to the expression of genes involved in cholesterol efflux, which could potentially counteract the effects of mitotane and contribute to resistance. bioscientifica.com

Future research in this area will focus on:

Elucidating the complex interplay between mitotane, oxysterols, and LXR signaling in ACC cells.

Investigating whether targeting LXR could be a viable strategy to overcome mitotane resistance. Preclinical studies have shown that inhibiting LXRα can potentiate the cytotoxic effects of mitotane in ACC cell lines. bioscientifica.com

Exploring the potential of combining mitotane with other drugs that target lipid metabolism , such as statins or PCSK9 inhibitors, to enhance its therapeutic efficacy. cancerindex.orgnih.gov

Table 2: Key Molecules in Mitotane-Mediated Lipid Reprogramming

| Molecule | Function | Role in Mitotane Action/Resistance | Reference |

| SOAT1 (ACAT1) | Catalyzes the formation of cholesteryl esters from free cholesterol. | Inhibited by mitotane, leading to free cholesterol accumulation and ER stress. | nih.govnih.gov |

| Free Cholesterol | Essential component of cell membranes and precursor for steroid hormones. | Accumulates following SOAT1 inhibition by mitotane, contributing to lipotoxicity. | nih.govresearchgate.net |

| Oxysterols (e.g., 27-Hydroxycholesterol) | Oxidized derivatives of cholesterol. | Accumulate due to mitotane action; can activate LXR. | nih.govresearchgate.netbioscientifica.com |

| LXRα (Liver X Receptor alpha) | Nuclear receptor that regulates cholesterol homeostasis. | Activation by oxysterols can promote cholesterol efflux, potentially leading to mitotane resistance. Inhibition of LXRα may enhance mitotane's effects. | encyclopedia.pubbioscientifica.com |

A deeper understanding of the role of oxysterols and lipid reprogramming in mitotane's action will open up new therapeutic avenues for the treatment of ACC.

Q & A

Q. What is the mechanism of action of mitotane in adrenocortical carcinoma (ACC), and how do researchers design experiments to validate its therapeutic targets?

Mitotane exerts its therapeutic effects via adrenal cortex-specific cytotoxicity, disrupting mitochondrial function and steroidogenesis. Experimental validation involves in vitro models (e.g., ACC cell lines like H295R) treated with mitotane to assess apoptosis markers (e.g., caspase-3 activation) and steroidogenic enzyme inhibition (e.g., CYP11B1/B2). In vivo studies often use xenograft models to correlate tumor regression with plasma mitotane levels, measured via HPLC-MS/MS . Dose-response curves and transcriptomic profiling further identify molecular targets like the Wnt/β-catenin pathway .

Q. How are plasma mitotane concentrations monitored in clinical studies, and what methodological standards ensure accuracy?

Plasma mitotane levels are quantified using HPLC-MS/MS, which offers high sensitivity (detection limit: 0.1 µg/mL) and specificity. Method validation includes spike-recovery tests in human serum (85–110% recovery) and inter-day precision (<10% CV). Clinical protocols standardize sampling times (e.g., 12-hour post-dose) to account for mitotane's long half-life (~18–159 days). Laboratories must adhere to CLIA/GCP guidelines, including regular calibration with certified reference materials (e.g., Sigma-Aldrich mitotane standard) .

Q. What are the established protocols for mitotane administration in adjuvant settings, and how do researchers adjust dosing based on therapeutic drug monitoring?

Adjuvant protocols use a high-dose induction phase (3–5 g/day) followed by maintenance (1–3 g/day) to achieve plasma levels of 14–20 mg/L. Dose adjustments rely on monthly TDM, with accelerated titration for levels <14 mg/L and dose reduction for neurotoxicity (e.g., grade ≥2 ataxia). Retrospective studies (e.g., LYSOSAFE database) show 60% of patients require ≥2 dose adjustments within 6 months to maintain therapeutic ranges .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., CYP2B6) influence mitotane pharmacokinetics, and what experimental approaches are used to assess these variations?

CYP2B6 polymorphisms (e.g., 516G>T) reduce mitotane metabolism, leading to 30–50% higher plasma levels in homozygous mutants. Genotype-phenotype studies use PCR-RFLP or whole-exome sequencing to correlate CYP2B6 variants with pharmacokinetic parameters (AUC, Cmax). Population pharmacokinetic models (NONMEM) incorporate genetic data to predict dose requirements, showing 25% lower clearance in CYP2B6 poor metabolizers .

Q. What methodologies address discrepancies in correlating mitotane dose with plasma concentrations across different patient cohorts?

Discrepancies arise due to variable absorption (influenced by GI toxicity) and CYP-mediated metabolism. Covariate-adjusted mixed-effects models identify factors like BMI (↑2 L/kg volume of distribution per 5 kg/m²) and concurrent CYP3A4 inducers (e.g., rifampicin). Bayesian forecasting tools (e.g., InsightRX) personalize dosing by integrating real-world TDM data, reducing inter-individual variability by 40% .

Q. How do researchers design studies to evaluate mitotane's efficacy in combination with chemotherapy or radiotherapy, considering its interference with hormone synthesis?

Phase II trials use a factorial design to test mitotane ± etoposide/doxorubicin, with primary endpoints like progression-free survival (PFS). Hormonal interference is mitigated by concurrent glucocorticoid replacement (e.g., hydrocortisone 20–30 mg/day) and monitoring ACTH/cortisol ratios. Synergy is assessed via response evaluation criteria (RECIST v1.1) and metabolomic profiling of adrenal steroid precursors .

Q. What strategies are employed to manage mitotane-induced toxicity in long-term studies, and how are these integrated into clinical trial design?

Proactive toxicity management includes:

- Neurotoxicity : Grade-based dose reduction (stop if grade 3) and levetiracetam prophylaxis for seizures.

- GI toxicity : Ondansetron for nausea; loperamide for diarrhea (avoiding CYP3A4 inhibitors like grapefruit juice).

- Hepatotoxicity : Monthly ALT/AST monitoring; discontinuation if ALT >5× ULN. Trials incorporate these into adaptive protocols, with pre-specified stopping rules and DSMB oversight .

Methodological Considerations

- Data Contradictions : Retrospective analyses (e.g., LYSOSAFE) often conflict with RCTs due to heterogeneous TDM practices. Meta-regression adjusts for confounders like assay variability and adherence .

- Open Science : Follow FAIR principles by depositing pharmacokinetic data in repositories (e.g., Zenodo) with rich metadata (e.g., CYP genotype, dosing history) to enhance reproducibility .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.